N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring.
For industrial production, the synthesis may be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or naphthalene rings are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position and nature of the substituents on the compound.
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can be compared with other similar compounds, such as:
2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine: This compound also contains an oxadiazole ring and a dimethylphenyl group but differs in the presence of an ethanamine moiety instead of a naphthalene ring.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a combination of 1,2,5- and 1,2,4-oxadiazole rings, highlighting the diversity of oxadiazole derivatives.
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N4O2, with a molecular weight of approximately 332.36 g/mol. The compound features a 1,3,4-oxadiazole ring and a naphthalene moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit notable anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by interacting with key proteins involved in cell survival pathways. Studies suggest that the oxadiazole moiety enhances binding affinity to targets such as Bcl-2 proteins, which are crucial for regulating apoptosis .
- Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it displayed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Bacterial Inhibition : It has been tested against both Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations. The structure activity relationship indicates that modifications in the phenyl and naphthalene rings can enhance antibacterial activity .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Cytokine Modulation : It appears to modulate the release of pro-inflammatory cytokines in vitro, indicating potential for use in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Structural Feature | Effect on Activity |
---|---|
1,3,4-Oxadiazole | Essential for anticancer activity |
Dimethyl Substitution | Enhances interaction with target proteins |
Naphthalene Moiety | Contributes to increased lipophilicity and cellular uptake |
Case Studies
Several studies have highlighted the therapeutic potential of compounds similar to this compound:
- In Vitro Studies : A study demonstrated that derivatives of oxadiazoles could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
- In Vivo Efficacy : Another research indicated significant tumor regression in animal models treated with oxadiazole derivatives compared to control groups .
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-14-10-11-15(2)19(12-14)21-24-25-22(27-21)23-20(26)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13H2,1-2H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACISJVZXGKHHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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